molecular formula C8H17BrO2 B3057286 4-Bromo-1,1-diethoxybutane CAS No. 78668-96-9

4-Bromo-1,1-diethoxybutane

Cat. No.: B3057286
CAS No.: 78668-96-9
M. Wt: 225.12 g/mol
InChI Key: CHDTWRLRYKCRTE-UHFFFAOYSA-N
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Description

4-Bromo-1,1-diethoxybutane is an organic compound with the molecular formula C8H17BrO2. It is a brominated derivative of 1,1-diethoxybutane, characterized by the presence of a bromine atom at the fourth carbon position. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,1-diethoxybutane can be synthesized through the bromination of 1,1-diethoxybutane. The reaction typically involves the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-diethoxybutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are used in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes are the primary products.

    Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.

Scientific Research Applications

4-Bromo-1,1-diethoxybutane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the preparation of functional materials and polymers.

    Chemical Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-diethoxybutane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound can also undergo elimination and oxidation reactions, contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1-dimethoxybutane: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Chloro-1,1-diethoxybutane: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-1,1-diethoxypropane: Similar structure but with a shorter carbon chain.

Uniqueness

4-Bromo-1,1-diethoxybutane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the ethoxy groups. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

4-bromo-1,1-diethoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDTWRLRYKCRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340912
Record name 4-Bromo-1,1-diethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78668-96-9
Record name 4-Bromo-1,1-diethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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